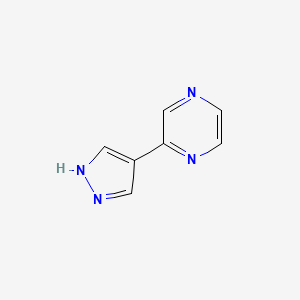

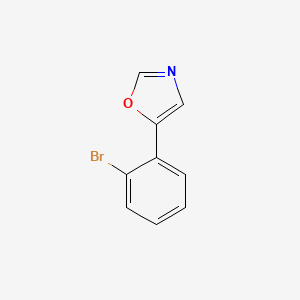

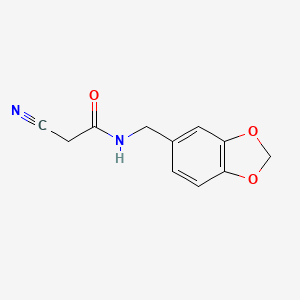

![molecular formula C12H15N3OS B1275559 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-44-3](/img/structure/B1275559.png)

4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

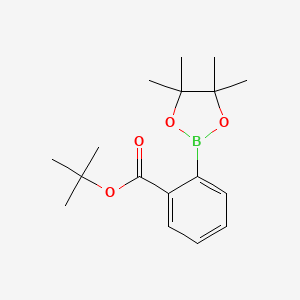

The compound 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and is often explored for potential pharmaceutical applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazine with carbon disulfide to form 1,2,4-triazole-5-thiones, which can then be further functionalized. For example, the synthesis of S-substituted derivatives of triazole-thiones involves the reaction with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides . Microwave-assisted synthesis has also been employed for the rapid synthesis of triazole derivatives, as seen in the preparation of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, UV-visible, and NMR spectroscopy. For instance, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, has been determined, revealing dihedral angles between the triazole rings and the benzene ring, as well as weak hydrogen bonds and C–H···π supramolecular interactions . Similarly, the crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione has been elucidated, showing the planarity of the triazole ring and its dihedral angles with adjacent benzene rings .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, to yield compounds with potential biological activities . The reactivity of these compounds can be influenced by their molecular electrostatic potential surfaces and electronic parameters, which can be studied using density functional theory (DFT) calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be predicted using quantum chemical calculations. For example, DFT calculations have been used to predict the nonlinear optical properties of triazole compounds, which can exceed those of urea, a commercial nonlinear optical material . The solubility and energetic behavior of these compounds in various solvent media can also be examined using theoretical methods .

Wissenschaftliche Forschungsanwendungen

1. Urease Inhibition and Anti-proliferative Activity

4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their urease inhibitory and anti-proliferative activities. Specifically, a derivative was found to be a prominent urease inhibitor, and its interactions with urease were studied using docking studies. Additionally, these derivatives have demonstrated promising anti-proliferative activities, indicating their potential in medical applications (Ali et al., 2022).

2. Synthesis of Novel Derivatives

The compound has been involved in the synthesis of novel derivatives, such as the unexpected formation of 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione when methylated with methyl iodide. These derivatives have potential applications in chemical research and pharmaceuticals (Nikpour & Motamedi, 2015).

3. DNA Methylation Inhibitors

New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to influence the methylation level of tumor DNA, indicating potential applications in cancer therapy and research into DNA methylation processes (Hovsepyan et al., 2018).

4. Pharmacological Properties

The synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives has led to the discovery of compounds with significant pharmacological properties, including effects on the central nervous system in animal models. This indicates potential applications in pharmaceutical development and neuroscience (Maliszewska-Guz et al., 2005).

5. Protective Effects Against Oxidative Stress

Derivatives of 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been studied for their protective effects against ethanol-induced oxidative stress in mice, suggesting potential therapeutic applications in the management of oxidative stress-related conditions (Aktay et al., 2005).

Eigenschaften

IUPAC Name |

4-methyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-4-6-10(7-5-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHSPALLUGDQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396503 |

Source

|

| Record name | 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588673-44-3 |

Source

|

| Record name | 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

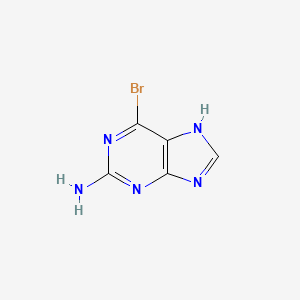

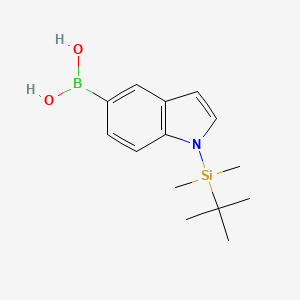

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)